![molecular formula C16H15ClN4OS B2502818 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride CAS No. 2418596-09-3](/img/structure/B2502818.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride
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Description
“N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride” is a compound that belongs to the class of thienopyrimidine derivatives . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H14N4OS.ClH/c17-13-10-4-2-1-3-9(10)7-12(13)20-15(21)14-11-5-6-22-16(11)19-8-18-14;/h1-6,8,12-13H,7,17H2,(H,20,21);1H/t12-,13-;/m1./s1
. This code provides a textual representation of the compound’s molecular structure.
Scientific Research Applications
Protein Kinase Inhibitor
This compound has been found to have inhibitory activity for protein kinases . Protein kinases are enzymes that play a key role in mediating signal transduction via phosphorylation of a hydroxyl group present in a tyrosine, serine, or threonine residue. They are involved in the regulation of cell growth, differentiation, and proliferation .
Anticancer Agent
Thienopyrimidine derivatives, including the compound , have been found to have anticancer effects . These effects are achieved through the inhibition of various enzymes and pathways . The compound has been found to be effective in the treatment of diseases caused by abnormal cell growth .
Inhibitor of VEGFR-2/BRAF
Some thienopyrimidine derivatives have been synthesized as dual VEGFR-2/BRAF inhibitors . These compounds have shown increased antiproliferative action .
Inhibitor of Topoisomerases
Topoisomerases are other targets that can be inhibited to give effective anticancer drugs . Thienopyrimidine derivatives have been found to inhibit these enzymes .
Inhibitor of Tubulin Polymerization
Tubulin polymerization can also be inhibited by thienopyrimidine derivatives . This inhibition can lead to effective anticancer drugs .
Inhibitor of Histone Deacetylase (HDAC)
Thienopyrimidine derivatives have been found to inhibit histone deacetylase (HDAC) . HDAC is another target that can be inhibited to give effective anticancer drugs .
properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS.ClH/c17-13-10-4-2-1-3-9(10)7-12(13)20-15(21)14-11-5-6-22-16(11)19-8-18-14;/h1-6,8,12-13H,7,17H2,(H,20,21);1H/t12-,13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPDEXHSALJWJK-OJERSXHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=C4C=CSC4=NC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=C4C=CSC4=NC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride |
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